The synthesis of 2-(4-Bromo-3-formylphenoxy)benzonitrile typically involves the following steps:
These synthesis methods yield 2-(4-Bromo-3-formylphenoxy)benzonitrile with varying purities, which may require purification techniques such as recrystallization or chromatography.
The molecular structure of 2-(4-Bromo-3-formylphenoxy)benzonitrile features:
The structural formula can be represented as follows:
This representation highlights the connectivity and arrangement of atoms within the molecule.
2-(4-Bromo-3-formylphenoxy)benzonitrile participates in several chemical reactions:
These reactions are significant for synthesizing more complex organic molecules in pharmaceutical and materials chemistry.
The mechanism of action for 2-(4-Bromo-3-formylphenoxy)benzonitrile primarily revolves around its ability to act as an electrophile due to the presence of both bromine and formyl groups.
This mechanism allows for diverse applications in organic synthesis and medicinal chemistry.
The physical and chemical properties of 2-(4-Bromo-3-formylphenoxy)benzonitrile include:
These properties are crucial for handling and application in laboratory settings.
2-(4-Bromo-3-formylphenoxy)benzonitrile has several scientific applications:
This compound family serves as pivotal precursors in boron-containing drug synthesis. The bromo and formyl groups enable sequential transformations: palladium-catalyzed borylation (Suzuki coupling) converts the bromo group into boronic esters, while the aldehyde undergoes reductive amination or nucleophilic addition [10]. Such reactivity is exploited in Crisaborole (AN2728) manufacturing—a topical phosphodiesterase-4 inhibitor for atopic dermatitis. The benzonitrile moiety enhances crystalline stability and influences molecular polarity, facilitating purification intermediates [4] [10]. Production batches consistently achieve ≥98% purity (HPLC), with residual solvents <0.3% and water content undetectable by Karl Fischer titration, meeting stringent pharmaceutical intermediate specifications [10].
The molecule’s orthogonal reactivity enables parallel derivatization: the bromo group resists nucleophilic displacement under conditions where aldehydes react, allowing chemoselective modifications. This is demonstrated in patent literature where its formyl group undergoes Wittig olefination while preserving the aryl bromide for subsequent cross-coupling [9]. Additionally, the electron-withdrawing benzonitrile enhances phenolic oxygen nucleophilicity in ether-forming reactions. Industrial suppliers highlight its role in synthesizing heterocyclic scaffolds; the aldehyde condenses with nitrogen nucleophiles to generate imidazoles or pyridines—privileged structures in drug discovery [5] [6].
The compound emerged circa 2010 alongside Crisaborole development. Early routes employed Ullmann ether coupling between 4-bromo-2-hydroxybenzaldehyde and halo-substituted benzonitriles [7]. Optimization replaced copper catalysts with cesium carbonate in aprotic solvents, improving yields from <60% to >75% [7]. Commercial production scaled rapidly post-2016 following FDA approval of Crisaborole, with Chinese manufacturers (e.g., Ningbo Inno Pharmchem) establishing kilogram-scale capacity [10]. Patent analyses reveal strategic focus on cost-efficient purification: recrystallization from ethanol/water mixtures replaced column chromatography, reducing production costs by 40% while maintaining >99% purity [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: